![molecular formula C13H17NO3S B153170 tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 203663-30-3](/img/structure/B153170.png)
tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Descripción general
Descripción
The compound tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a chemical intermediate that has been studied in the context of various synthetic applications. It is related to a family of compounds that are of interest due to their potential use in pharmaceuticals, particularly as intermediates in the synthesis of small molecule anticancer drugs and nicotinic acetylcholine receptor agonists .
Synthesis Analysis
The synthesis of related compounds has been described in several papers. For instance, an efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported, demonstrating the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors . Another study describes the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a key intermediate for nicotinic acetylcholine receptor agonists . Additionally, a rapid and high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate has been established, which is an important intermediate for anticancer drugs .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring in the structure adopts an envelope conformation . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through X-ray diffraction analysis, showing a bicyclo[2.2.2]octane structure .
Chemical Reactions Analysis
The reactivity of tert-butyl-substituted pyridine carboxylates has been explored in various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction to form a hexahydro-furo[3,4-h]isoquinoline derivative, and further chemical modifications of this adduct were performed . Additionally, the synthesis and chemical transformations of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate were described, highlighting the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-substituted pyridine carboxylates are influenced by their molecular structure. The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was performed using NMR spectroscopy, providing insights into the conformational equilibria of these compounds . Furthermore, the thermal properties, crystallography, and density functional theory (DFT) analyses of tert-butyl-substituted thieno[2,3-c]pyridine dicarboxylates were investigated, revealing the presence of intramolecular hydrogen bonding and the stability of these structures .
Aplicaciones Científicas De Investigación
-
4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine
- Application: This compound is used as a ligand in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides. It’s also used in Ni-catalyzed reductive dimerization reaction .
- Method: The exact method of application is not specified, but it involves the use of this compound as a ligand in Ni-catalyzed reactions .
- Results: The results include the synthesis of methylated alkanes and ketones .
-
- Application: This compound is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells .
- Method: It is used in the composition of electrolyte for dye-sensitized solar cell .
- Results: The results are not specified, but it’s implied that the use of this compound improves the performance of dye-sensitized solar cells .
- 4-tert-Butylpyridine
- Application: This compound is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells .
- Method: It is used in the composition of electrolyte for dye-sensitized solar cell .
- Results: The results are not specified, but it’s implied that the use of this compound improves the performance of dye-sensitized solar cells .
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves identifying areas where further research is needed. This could include potential applications of the compound, unanswered questions about its properties, or new methods of synthesis.
Propiedades
IUPAC Name |
tert-butyl 2-formyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-9-6-10(8-15)18-11(9)7-14/h6,8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIXDMKUEBQESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595439 | |
| Record name | tert-Butyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
CAS RN |
203663-30-3 | |
| Record name | 1,1-Dimethylethyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203663-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
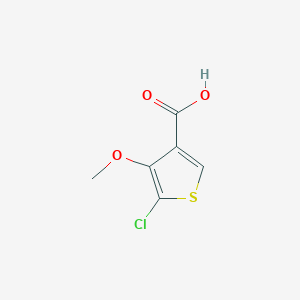
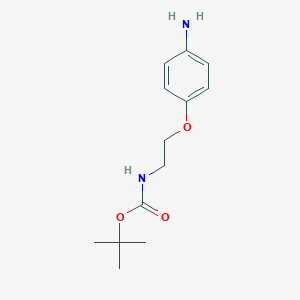
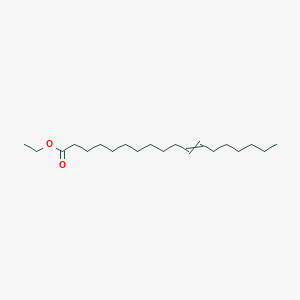
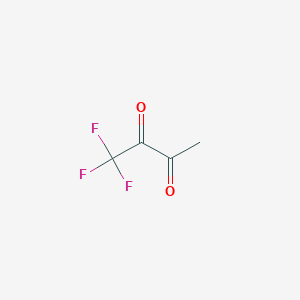
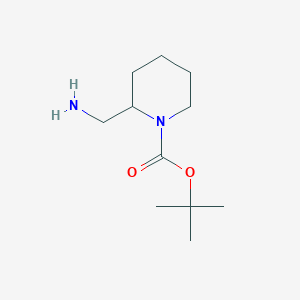
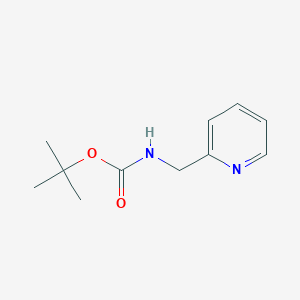
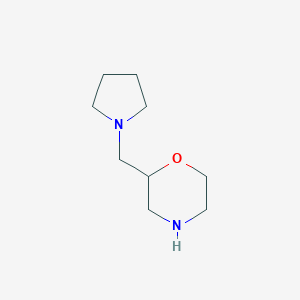
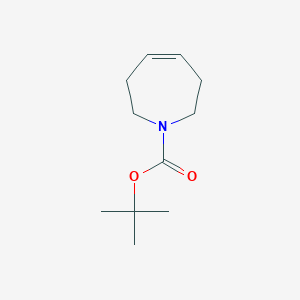
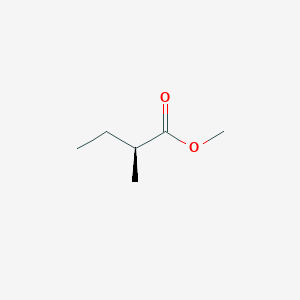
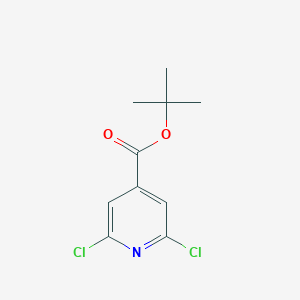
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)